molecular formula C8H12O2 B13204556 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13204556
M. Wt: 140.18 g/mol
InChI Key: POIDLTJUMBQABJ-UHFFFAOYSA-N
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Description

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound features a unique structure that includes both an oxetane ring and a cyclopropane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, including the formation of the oxetane ring and the cyclopropane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of specialized reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways . The cyclopropane ring adds to the compound’s stability and reactivity, making it a versatile molecule in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde include:

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-methyloxetan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-8(4-10-5-8)7-2-6(7)3-9/h3,6-7H,2,4-5H2,1H3

InChI Key

POIDLTJUMBQABJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2CC2C=O

Origin of Product

United States

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